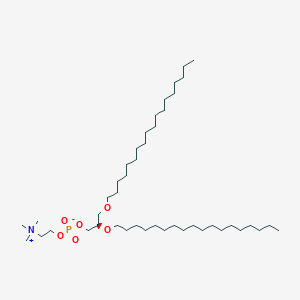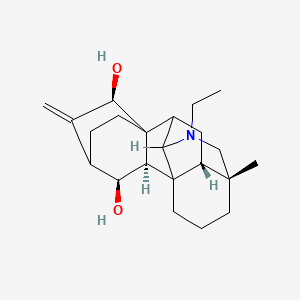
Sulphur Green 3 -Solubilised
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sulphur Green 3 -Solubilised is a synthetic dye belonging to the class of sulfur dyes. These dyes are known for their excellent colorfastness properties and are widely used in the textile industry for dyeing cotton and other cellulosic fibers. This compound is particularly valued for its vibrant green hue and its ability to produce consistent and long-lasting color.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Sulphur Green 3 -Solubilised typically involves the reaction of sulfur with organic compounds under controlled conditions. One common method is the reaction of sulfur with aromatic amines in the presence of a reducing agent. The reaction is carried out at elevated temperatures, often in the range of 150-200°C, to facilitate the formation of the dye.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then cooled, and the dye is precipitated out, filtered, and washed to remove any impurities. The final product is dried and ground to a fine powder, which can be easily dissolved in water for use in dyeing processes.
Análisis De Reacciones Químicas
Types of Reactions
Sulphur Green 3 -Solubilised undergoes several types of chemical reactions, including:
Oxidation: The dye can be oxidized to form sulfoxides and sulfones, which can alter its color properties.
Reduction: The dye can be reduced to its leuco form, which is colorless and can be used for dyeing purposes.
Substitution: The dye can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in aqueous solutions at room temperature.
Reduction: Reducing agents such as sodium dithionite and zinc dust are commonly used. These reactions are also carried out in aqueous solutions, often at elevated temperatures.
Substitution: Various nucleophiles can be used for substitution reactions, including amines and thiols. The reactions are typically carried out in organic solvents at elevated temperatures.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Leuco form of the dye.
Substitution: Substituted derivatives of the dye with different functional groups.
Aplicaciones Científicas De Investigación
Sulphur Green 3 -Solubilised has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying the reactivity of sulfur dyes and their derivatives.
Biology: Employed in staining techniques for visualizing cellular structures and components.
Medicine: Investigated for its potential use in photodynamic therapy and as a diagnostic tool.
Industry: Widely used in the textile industry for dyeing fabrics, as well as in the production of colored plastics and inks.
Mecanismo De Acción
The mechanism of action of Sulphur Green 3 -Solubilised involves its interaction with the molecular targets in the substrate being dyed. The dye molecules penetrate the fibers and form strong covalent bonds with the cellulose molecules, resulting in a stable and long-lasting color. The presence of sulfur atoms in the dye structure enhances its binding affinity and colorfastness properties.
Comparación Con Compuestos Similares
Sulphur Green 3 -Solubilised can be compared with other sulfur dyes such as Sulphur Black 1 and Sulphur Blue 15. While all these dyes share similar chemical structures and properties, this compound is unique in its ability to produce a vibrant green color. Other sulfur dyes may produce different hues, such as black or blue, depending on their specific chemical structures and the nature of the substituents present.
List of Similar Compounds
- Sulphur Black 1
- Sulphur Blue 15
- Sulphur Red 6
- Sulphur Yellow 2
Propiedades
Número CAS |
1327-76-0 |
|---|---|
Fórmula molecular |
C6H12ClN5O2 |
Peso molecular |
0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




